REACTION_CXSMILES
|
[NH4+].[OH:2][C:3]([CH3:12])([CH2:8][C:9]([O-:11])=[O:10])[CH2:4][C:5]([NH2:7])=[O:6]>O>[OH:2][C:3]([CH3:12])([CH2:8][C:9]([OH:11])=[O:10])[CH2:4][C:5]([NH2:7])=[O:6] |f:0.1|
|
Name
|
3-hydroxy-3-methylglutaric acid monoamide, ammonium salt
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
[NH4+].OC(CC(=O)N)(CC(=O)[O-])C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The eluate is evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue dissolved in 100 ml of methanol containing 5 g
|
Type
|
CUSTOM
|
Details
|
After 24 hours at room temperature the reaction mixture is evaporated to dryness under vacuum
|
Duration
|
24 h
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue is dissolved in 50 ml of water
|
Type
|
WASH
|
Details
|
The column is eluted with 200 ml of water which
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(=O)N)(CC(=O)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |